molecular formula C12H16O3 B3044608 Ethyl (2-ethylphenoxy)acetate CAS No. 100256-84-6

Ethyl (2-ethylphenoxy)acetate

Cat. No. B3044608
CAS RN: 100256-84-6
M. Wt: 208.25 g/mol
InChI Key: GVTZEFUSFMIKKH-UHFFFAOYSA-N
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Description

Ethyl (2-ethylphenoxy)acetate is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (2-ethylphenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (2-ethylphenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

100256-84-6

Product Name

Ethyl (2-ethylphenoxy)acetate

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl 2-(2-ethylphenoxy)acetate

InChI

InChI=1S/C12H16O3/c1-3-10-7-5-6-8-11(10)15-9-12(13)14-4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

GVTZEFUSFMIKKH-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1OCC(=O)OCC

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-ethylphenol (244 mg) in acetonitrile (20 ml) was treated with cesium carbonate (650 mg) and ethyl bromoacetate (0.221 ml) and the mixture stirred at 60° C. for 6 hours and then at ambient temperature for 17 hours. The reaction mixture was diluted with ethyl acetate; the suspension filtered and the title compound isolated by evaporation in vacuo of the filtrate as a colourless oil.
Quantity
244 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
650 mg
Type
reactant
Reaction Step Two
Quantity
0.221 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-ethylphenol (5ml, 42.4mmoles, 1eq) in dry DMF (120ml, 0.35M) was added potassium carbonate (6.45g, 46.6mmoles, 1.1eq) and ethylbromoacetate (4.7ml, 42.2mmoles, 1eq) and heated to 60° C. overnight. After cooling to room temperature the reaction mixture was partitioned between ethyl ether and 1N NaOH. The phases were separated and the organic portion washed twice with 1N NaOH, twice with H2O, brine, dried over Na2SO4, filtered and concentrated in vacuo to yield 7.2g (82%) of product.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
82%

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